![molecular formula C20H21N5O B2669522 4-[1-benzyl-4-(piperidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine CAS No. 1798524-72-7](/img/structure/B2669522.png)
4-[1-benzyl-4-(piperidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine
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Overview
Description
The compound is a complex organic molecule that includes several functional groups: a benzyl group, a piperidine ring, a carbonyl group, a 1,2,3-triazole ring, and a pyridine ring . These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzyl group, piperidine ring, and pyridine ring are all aromatic, which could contribute to the compound’s stability and reactivity .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives play a crucial role in drug development due to their diverse pharmacological activities. Researchers have explored the synthesis of substituted piperidines as potential drug candidates. The piperidine moiety can be modified to enhance bioavailability, binding affinity, and selectivity for specific targets. Scientists investigate this compound class for novel antiviral, anticancer, and anti-inflammatory agents .
Spiropiperidines in Organic Synthesis
Spiropiperidines, which incorporate a piperidine ring fused with another heterocyclic ring, offer synthetic versatility. Researchers utilize them as building blocks for complex molecules. Their unique three-dimensional structure allows access to diverse chemical space. Applications include natural product synthesis, ligand design, and catalysis .
Condensed Piperidines: Bridging Rings
Condensed piperidines involve the fusion of piperidine with other heterocycles (e.g., pyridine, quinoline, or indole). These compounds exhibit interesting biological activities and are essential in medicinal chemistry. Researchers explore their potential as kinase inhibitors, antipsychotics, and antimalarial agents .
Piperidinones: Bioactive Scaffolds
Piperidinones, characterized by a carbonyl group within the piperidine ring, serve as valuable scaffolds for drug discovery. Their structural diversity allows modification for specific biological targets. Scientists investigate piperidinones as potential antifungal, antibacterial, and antitumor agents .
Multicomponent Reactions (MCRs)
Piperidine-based MCRs enable efficient synthesis of complex molecules. Researchers combine multiple reactants in a single step to form diverse piperidine derivatives. These reactions provide rapid access to libraries of compounds for high-throughput screening in drug discovery .
Biological Evaluation and Pharmacological Activity
Scientists rigorously evaluate synthetic and natural piperidines for biological effects. They assess binding affinity, cellular activity, and toxicity profiles. Piperidine-containing compounds have shown promise as kinase inhibitors, GPCR modulators, and antiviral agents. Notably, some 2-amino-4-(1-piperidine) pyridine derivatives exhibit dual inhibition against anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mechanism of Action
properties
IUPAC Name |
(1-benzyl-5-pyridin-4-yltriazol-4-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(24-13-5-2-6-14-24)18-19(17-9-11-21-12-10-17)25(23-22-18)15-16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHWABOQICTKRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(N(N=N2)CC3=CC=CC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-benzyl-4-(piperidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine |
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